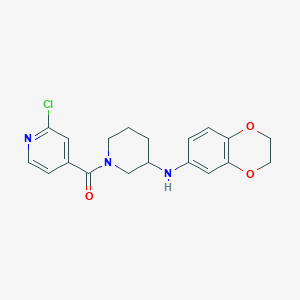![molecular formula C20H25NO4 B3815445 4-[(3',4',5'-trimethoxybiphenyl-2-yl)methyl]morpholine](/img/structure/B3815445.png)
4-[(3',4',5'-trimethoxybiphenyl-2-yl)methyl]morpholine
Overview
Description
The compound “4-[(3’,4’,5’-trimethoxybiphenyl-2-yl)methyl]morpholine” is a morpholine derivative. Morpholine is a common chemical structure found in many pharmaceuticals and agrochemicals. It’s characterized by a six-membered ring containing four carbon atoms, one nitrogen atom, and one oxygen atom .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a 3’,4’,5’-trimethoxybiphenyl-2-ylmethyl halide with morpholine. This is a common method for introducing morpholine rings into organic molecules .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a morpholine ring attached to a biphenyl group, which is further substituted with three methoxy groups. The exact spatial arrangement of these groups would depend on the specific conditions under which the compound was synthesized .Chemical Reactions Analysis
As a morpholine derivative, this compound might undergo reactions typical for morpholines, such as nucleophilic substitution or ring-opening reactions . The presence of the methoxy groups might also influence its reactivity.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Generally, morpholine derivatives are stable under normal conditions. They are often solids at room temperature and are usually soluble in common organic solvents .Mechanism of Action
Future Directions
properties
IUPAC Name |
4-[[2-(3,4,5-trimethoxyphenyl)phenyl]methyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO4/c1-22-18-12-16(13-19(23-2)20(18)24-3)17-7-5-4-6-15(17)14-21-8-10-25-11-9-21/h4-7,12-13H,8-11,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZLZREHWJLGIAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=CC=CC=C2CN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3',4',5'-Trimethoxybiphenyl-2-yl)methyl]morpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{[3-(2-furyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(3-phenylprop-2-yn-1-yl)cyclopropanamine](/img/structure/B3815374.png)
![5-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyrrolidinone](/img/structure/B3815383.png)

![2-[4-(5-chloro-2,3-dimethoxybenzyl)piperazin-1-yl]nicotinonitrile](/img/structure/B3815401.png)
![N-(3'-fluoro-4-biphenylyl)-1-[(2-methyl-5-pyrimidinyl)methyl]prolinamide](/img/structure/B3815422.png)
![5-{[(2R*,6R*)-2-allyl-6-methyl-3,6-dihydropyridin-1(2H)-yl]carbonyl}-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-6-one](/img/structure/B3815430.png)
![3-methyl-N-(1-{1-[(4-pyridinylthio)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)butanamide](/img/structure/B3815438.png)
![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-2-[2-(ethylthio)-1,3-thiazol-4-yl]acetamide](/img/structure/B3815453.png)
![(3S*,4R*)-1-[2-(1H-imidazol-2-yl)benzoyl]-4-(3-methyl-2-thienyl)piperidin-3-ol](/img/structure/B3815468.png)
![N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-3-pyridinesulfonamide](/img/structure/B3815474.png)
![N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-3-(3,5-dimethyl-4-isoxazolyl)propanamide](/img/structure/B3815478.png)
![(4-fluorobenzyl)(3-{[3-(1H-imidazol-1-ylmethyl)piperidin-1-yl]carbonyl}phenyl)amine](/img/structure/B3815488.png)
![2-[4-[3-(2-hydroxyethoxy)benzyl]-1-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B3815492.png)